Bienvenue dans la boutique en ligne BenchChem!

4-(3,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Molecular weight Physicochemical properties Lead optimization

4-(3,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-05-4) is a synthetic spirocyclic building block featuring a 1-oxa-4-azaspiro[4.5]decane core, a 3,4-difluorobenzoyl substituent at the 4-position, and a carboxylic acid at the 3-position. The spiro[4.5]decane scaffold imparts conformational rigidity that is valued in medicinal chemistry for enhancing target-binding selectivity, while the 3,4-difluorobenzoyl group contributes to metabolic stability and modulated lipophilicity.

Molecular Formula C16H17F2NO4
Molecular Weight 325.31 g/mol
CAS No. 1326814-05-4
Cat. No. B6348359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS1326814-05-4
Molecular FormulaC16H17F2NO4
Molecular Weight325.31 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H17F2NO4/c17-11-5-4-10(8-12(11)18)14(20)19-13(15(21)22)9-23-16(19)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9H2,(H,21,22)
InChIKeyNHWHBHMXAPOHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-05-4): Compound Identity & Core Scaffold


4-(3,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-05-4) is a synthetic spirocyclic building block featuring a 1-oxa-4-azaspiro[4.5]decane core, a 3,4-difluorobenzoyl substituent at the 4-position, and a carboxylic acid at the 3-position . The spiro[4.5]decane scaffold imparts conformational rigidity that is valued in medicinal chemistry for enhancing target-binding selectivity, while the 3,4-difluorobenzoyl group contributes to metabolic stability and modulated lipophilicity [1]. The compound carries the molecular formula C₁₆H₁₇F₂NO₄ (MW 325.31 g/mol) .

Why 4-(3,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid Cannot Be Replaced by In-Class Analogs


Within the 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid family, small structural permutations produce measurable shifts in molecular weight, hydrogen-bonding capacity, and lipophilicity that directly influence solubility, permeability, and target engagement [1]. The 3,4-difluorobenzoyl congener (C₁₆H₁₇F₂NO₄, MW 325.31, XLogP ~1.5) occupies a distinct property space relative to the mono‑fluoro (C₁₆H₁₈FNO₄, MW 307.32, XLogP ~1.8), 8‑methyl (C₁₇H₁₉F₂NO₄, MW 339.34), and 8‑benzyl‑4,8‑diazaspiro (C₂₂H₂₂F₂N₂O₄, MW 416.42, XLogP ~0.6) analogs . Generic substitution therefore risks altering both the physicochemical profile and the structure–activity relationships critical to lead optimization programs that rely on the precise spatial and electronic character of the 3,4-difluoro substitution pattern [1].

Quantitative Differentiation Evidence for 4-(3,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-05-4)


Molecular Weight Differentiates the 3,4-Difluoro Congener from Mono-Fluoro and 8-Methyl Analogs

The target compound (MW 325.31 g/mol) is 18 Da heavier than the 2‑fluorobenzoyl analog (MW 307.32 g/mol) and 14 Da lighter than the 8‑methyl analog (MW 339.34 g/mol) . These differences exceed the resolution required for property‑based filtering in fragment‑based drug design, ensuring that each analog occupies a distinct bin in molecular‑weight‑driven property spaces such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations.

Molecular weight Physicochemical properties Lead optimization

3,4-Difluoro Substitution Pattern Modulates Lipophilicity (XLogP) Relative to Mono-Fluoro and Piperazine-Containing Analogs

The 3,4‑difluorobenzoyl target compound exhibits an estimated XLogP of approximately 1.5, intermediate between the 2‑fluorobenzoyl analog (XLogP ~1.8) and the 8‑benzyl‑4,8‑diazaspiro analog (XLogP ~0.6) [1]. The lower XLogP of the diazaspiro analog is driven by the introduction of a basic piperazine nitrogen, while the mono‑fluoro analog is more lipophilic due to the absence of a second electronegative fluorine.

Lipophilicity XLogP Metabolic stability

Topological Polar Surface Area (TPSA) Distinguishes the Target from 4,8-Diazaspiro Analogs

The target compound has a predicted TPSA of approximately 67 Ų, whereas the 8‑benzyl‑4,8‑diazaspiro analog has a published TPSA of 70.1 Ų [1]. Although the difference is modest, a TPSA below 70 Ų is a widely accepted threshold for favorable CNS penetration. The additional basic nitrogen in the diazaspiro analog increases hydrogen‑bonding capacity and pushes the TPSA above this threshold, making the target compound the more appropriate choice for CNS‑targeted programs.

TPSA CNS permeability Drug-likeness

Absence of an 8‑Methyl Substituent Preserves a Lower Molecular Complexity Score Relative to the 8‑Methyl Analog

The target compound lacks the 8‑methyl group present in the closely related CAS 1326813-96-0, resulting in a lower molecular complexity and a more favorable profile for fragment‑based screening libraries, where lower complexity and molecular weight are preferred . The absence of the 8‑methyl substituent also provides an unencumbered vector for further synthetic elaboration at the cyclohexyl ring.

Molecular complexity Synthetic tractability Fragment-based screening

3,4-Difluorobenzoyl Group Enhances Metabolic Stability Compared to Non-Fluorinated Benzoyl Analogs (Class-Level Inference)

The 3,4‑difluorobenzoyl moiety is expected to provide superior resistance to cytochrome P450‑mediated oxidative metabolism compared to non‑fluorinated benzoyl analogs, based on the well‑established electron‑withdrawing and metabolic‑blocking effects of aryl fluorine substitution [1]. While direct microsomal stability data for the target compound are not publicly available, the difluorobenzylic group has been shown to enhance bioavailability and metabolic stability across multiple chemotypes by serving as an isostere for metabolically labile aryl ethers and ketones [2].

Fluorine chemistry Metabolic stability Oxidative metabolism

Carboxylic Acid at Position‑3 Enables Direct Conjugation Without Linker Installation

The free carboxylic acid at the 3‑position distinguishes the target compound from analogs where this position is esterified, alkylated, or replaced with a non‑ionizable group . This functional group enables direct amide coupling, esterification, or salt formation without the need for a deprotection step, streamlining synthetic workflows in medicinal chemistry and chemical biology applications. Patent literature on related 1‑oxa‑4‑azaspiro[4.5]decane scaffolds highlights the carboxylic acid as a critical handle for generating diverse compound libraries via robust amide‑bond formation [1].

Carboxylic acid Bioconjugation Amide coupling

High-Confidence Application Scenarios for 4-(3,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-05-4)


Medicinal Chemistry Lead Optimization Requiring Precisely Controlled Lipophilicity

Programs targeting oral bioavailability can leverage the intermediate XLogP (~1.5) of this compound relative to the more lipophilic mono‑fluoro analog (XLogP ~1.8) and the more hydrophilic diazaspiro analog (XLogP ~0.6) to fine‑tune permeability–solubility balance without introducing additional heteroatoms [1]. The 3,4‑difluoro pattern provides a greater metabolic shield than single‑fluorine or non‑fluorinated benzoyl variants .

CNS Drug Discovery Where Blood–Brain Barrier Penetration Is Required

With a predicted TPSA below 70 Ų (~67 Ų), this compound falls within the established CNS‑penetrant chemical space, unlike the 8‑benzyl‑4,8‑diazaspiro analog (TPSA 70.1 Ų) whose additional basic nitrogen pushes it above the threshold . The spirocyclic scaffold itself is present in multiple CNS‑active chemotypes, including neurokinin receptor antagonists [1].

Parallel Library Synthesis via Carboxylic Acid Derivatization

The free carboxylic acid at position‑3 enables direct amide coupling or esterification, saving at least one synthetic step compared to ester‑protected analogs . Patent disclosures on azaspiro[4.5]decane derivatives confirm the utility of the carboxylic acid handle for generating diverse compound collections [1]. The target compound's unsubstituted cyclohexyl ring also offers greater steric accessibility for late‑stage functionalization compared to the 8‑methyl analog.

Agrochemical Safener or Crop Protection Intermediate Development

The 1‑oxa‑4‑azaspiro[4.5]decane scaffold is precedented in the herbicide safener AD‑67 (4‑(dichloroacetyl)‑1‑oxa‑4‑azaspiro[4.5]decane), which is registered for use with chloroacetamide herbicides in maize . The 3,4‑difluorobenzoyl analog offers an alternative electrophilic warhead and metabolic profile that may be explored for safener selectivity or next‑generation crop protection agents [1].

Quote Request

Request a Quote for 4-(3,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.